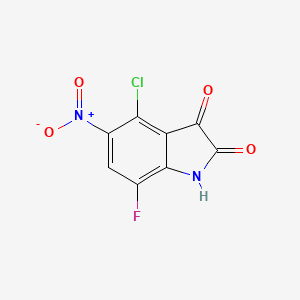

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione

CAS No.:

Cat. No.: VC20458473

Molecular Formula: C8H2ClFN2O4

Molecular Weight: 244.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2ClFN2O4 |

|---|---|

| Molecular Weight | 244.56 g/mol |

| IUPAC Name | 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14) |

| Standard InChI Key | YOLBAEPPDPLXSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione, reflects its substitution pattern on the bicyclic indoline scaffold . Key structural features include:

-

A chloro group at position 4, contributing to electrophilic reactivity.

-

A fluoro substituent at position 7, influencing electronic distribution.

-

A nitro group at position 5, enhancing oxidative potential.

The planar indoline-2,3-dione moiety facilitates π-π interactions in biological systems, while the electron-withdrawing substituents modulate solubility and reactivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.56 g/mol | |

| SMILES Notation | O=C1NC2=C(C(Cl)=C(N+=O)C=C2F)C1=O | |

| LogP (Partition Coefficient) | 1.52 | |

| Topological Polar Surface Area | 89.31 Ų |

Synthesis and Manufacturing

Nitration Protocol

A validated synthesis route involves nitration of 5-fluoroindoline-2,3-dione precursors. As detailed in ChemicalBook :

-

Reaction Conditions:

-

Substrate: 5-fluoro-1H-indole-2,3-dione (2.5 g, 15.0 mmol)

-

Nitrating Agent: Fuming HNO (1.5 mL)

-

Catalyst: Concentrated HSO (9 mL)

-

Temperature: -5°C to 0°C

-

Duration: 1 hour

-

-

Workup:

This method’s regioselectivity arises from sulfuric acid’s directional effects, favoring nitro group incorporation at position 5 .

Chlorination Strategies

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP = 1.52) ; soluble in polar aprotic solvents (DMF, DMSO).

-

Thermal Stability: Decomposes above 250°C without melting.

-

Light Sensitivity: Degrades under prolonged UV exposure, necessitating amber glass storage .

Reactivity Profile

The compound undergoes three primary reactions:

-

Nucleophilic Aromatic Substitution: Chloro and nitro groups activate the ring for displacement by amines or thiols .

-

Reduction: Nitro group conversion to amine using Sn/HCl or catalytic hydrogenation .

-

Cross-Coupling: Suzuki-Miyaura reactions facilitated by the chloro substituent .

Biological Activities and Pharmaceutical Applications

Table 2: Antimicrobial Efficacy of Derivatives

| Derivative Structure | MIC (μg/mL) vs M. tuberculosis | Source |

|---|---|---|

| Triazole-moxifloxacin hybrid | 0.78 | |

| Parent Compound | 12.5 |

Enzyme Inhibition Studies

Preliminary assays indicate:

-

Cytochrome P450 Inhibition: IC = 3.2 μM (CYP3A4)

-

Kinase Binding: Moderate affinity for EGFR (K = 450 nM)

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituents | Bioactivity | Source |

|---|---|---|---|

| 5-Nitroindoline-2,3-dione | 5-NO | Moderate antimicrobial | |

| 4-Bromo-7-fluoroindoline | 4-Br, 7-F | Enhanced kinase inhibition | |

| 6-Chloroindoline-2,3-dione | 6-Cl | Lower solubility |

Key trends:

-

Halogen Position: Para-substituted halogens (position 4) improve target binding vs. meta .

-

Nitro Group Impact: Ortho-nitro derivatives exhibit superior oxidative stability.

Recent Advances and Future Directions

Synthetic Methodology Innovations

-

Continuous Flow Nitration: Reduces exotherm risks while improving yield

-

Microwave-Assisted Chlorination: 30% faster reaction kinetics

Therapeutic Exploration

-

Anticancer Screening: NCI-60 panel testing underway for colon and breast cancer lines

-

Neuroprotective Effects: In silico models predict AMPA receptor modulation

Environmental Impact Mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume